
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using suitable protecting groups.
Formation of the Benzoyl Ester: The protected oxane derivative is reacted with 2-aminobenzoic acid under esterification conditions to form the benzoyl ester.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzoyl ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-6-(2-hydroxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
(2S,3S,4S,5R,6S)-6-(2-methoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
The presence of the amino group in (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as the ability to participate in nucleophilic substitution reactions and form hydrogen bonds, which can influence its biological activity and interactions with other molecules.
Properties
CAS No. |
28543-37-5 |
|---|---|
Molecular Formula |
C13H15NO8 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO8/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13,15-17H,14H2,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
InChI Key |
CDQXGNARPNZQNG-UNLLLRGISA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N |
Synonyms |
anthraniloyl glucuronide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1202731.png)
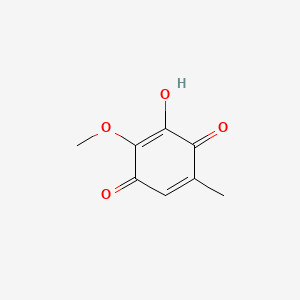
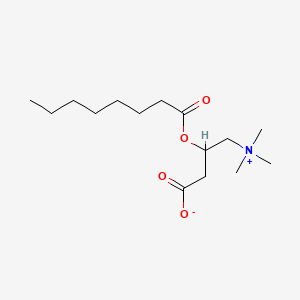
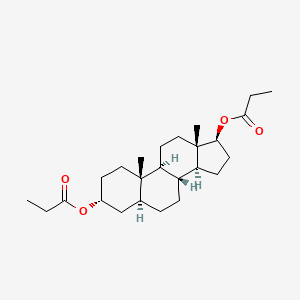
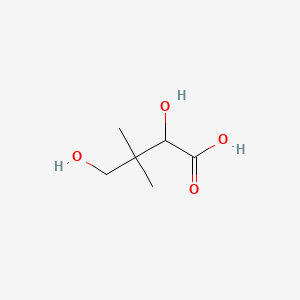
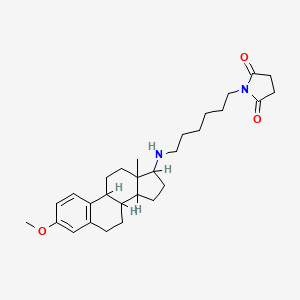


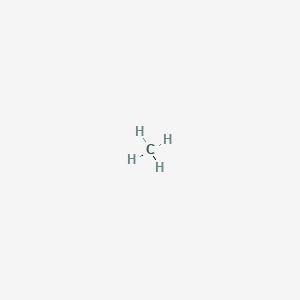
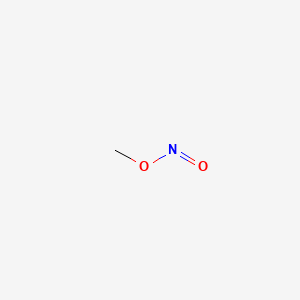
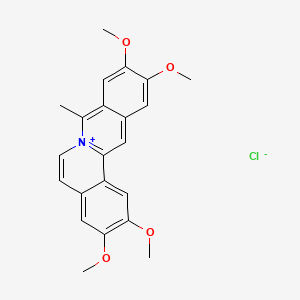
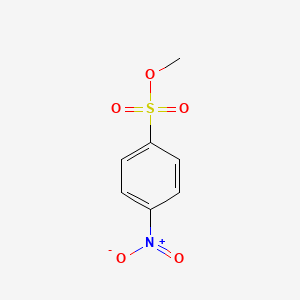
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)
